BenchChemオンラインストアへようこそ!

rac Nebivolol-d8 Hydrochloride

LC-MS/MS quantification stable isotope dilution isotopologue cross-talk

rac Nebivolol-d8 Hydrochloride (CAS 1219166-00-3) is an octa-deuterated stable isotope-labeled racemic analog of nebivolol, a third-generation cardioselective β1-adrenergic receptor antagonist with an IC50 value of 0.8 nM for the parent compound. The compound incorporates eight deuterium atoms specifically positioned at the 3,3,4,4-methylene positions of both chroman ring systems, yielding a molecular weight of 449.94 g/mol (free base exact mass: 413.225 Da).

Molecular Formula C₂₂H₁₈D₈ClF₂NO₄
Molecular Weight 449.95
Cat. No. B1163113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Nebivolol-d8 Hydrochloride
Synonymsα,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran--d8-2-methanol] Hydrochloride;  α,α’-(Iminodimethylene)bis[6-fluoro-2-chromanmethanol-d8] Hydrochloride;  Lobivon-d8;  Nebilet-d8;  Nebilox-d8;  R-67555-d8
Molecular FormulaC₂₂H₁₈D₈ClF₂NO₄
Molecular Weight449.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Nebivolol-d8 Hydrochloride: A Deuterated Internal Standard for Nebivolol Bioanalysis and Regulatory Method Validation


rac Nebivolol-d8 Hydrochloride (CAS 1219166-00-3) is an octa-deuterated stable isotope-labeled racemic analog of nebivolol, a third-generation cardioselective β1-adrenergic receptor antagonist with an IC50 value of 0.8 nM for the parent compound [1]. The compound incorporates eight deuterium atoms specifically positioned at the 3,3,4,4-methylene positions of both chroman ring systems, yielding a molecular weight of 449.94 g/mol (free base exact mass: 413.225 Da) . It matches the racemic stereochemistry of clinical nebivolol — an equimolar mixture of d-nebivolol-d8 (SRRR, β1-blocking) and l-nebivolol-d8 (RSSS, NO-mediated vasodilation) — and is supplied with minimum isotopic enrichment of 98% ²H and chromatographic purity ≥98% [2].

Why Nebivolol-d4, Nebivolol-d2,15N, or Non-deuterated Analogs Cannot Substitute for rac Nebivolol-d8 Hydrochloride in Regulated Bioanalysis


Generic substitution among deuterated nebivolol internal standards introduces quantifiable risk of compromised method accuracy. The Nebivolol-d4 analog generates a mass shift of only +4 Da relative to unlabeled nebivolol (vs. +8 Da for the d8 isotopologue), which increases the probability of cross-talk between the analyte's natural-abundance M+4 isotopologue and the internal standard signal—a risk explicitly flagged in stable isotope selection guidance, which recommends a minimum +3 Da mass shift for reliable quantification [1]. Furthermore, the d4 variant does not match the deuterium positioning of the d8 compound at all eight 3,3,4,4-methylene positions, potentially altering the H/D exchange liability profile [2]. Non-deuterated analog internal standards such as tramadol or amlodipine, while used in some published nebivolol LC-MS/MS methods, lack the co-elution and identical ionization behavior of a true SIL-IS and cannot correct matrix effects with equivalent accuracy [3]. The dual-isotope (Rac)-Nebivolol-d2,15N variant offers only +3 Da nominal mass shift and differs in isotopic element distribution, which can affect fragmentation pattern matching in MRM transitions.

Quantitative Differentiation Evidence: rac Nebivolol-d8 Hydrochloride vs. Closest Analogs and Alternatives


Mass Spectrometric Resolution: +8 Da Mass Shift of Nebivolol-d8 vs. +4 Da for Nebivolol-d4 Eliminates Isotopologue Cross-Talk Risk

rac Nebivolol-d8 Hydrochloride provides a +8.05 Da exact mass shift vs. unlabeled nebivolol (exact mass 413.225 Da vs. 405.175 Da), compared to only a +4 Da shift for the Nebivolol-d4 isotopologue (exact mass ≈409 Da) . The +8 Da separation substantially exceeds the +3 Da minimum recommended by leading stable isotope selection reference guides for avoiding natural-abundance isotopologue interference in MS/MS analysis [1]. At the +4 Da separation of the d4 compound, the natural-abundance M+4 signal of the target analyte can contribute measurably to the internal standard channel when the analyte is present at high relative concentration, introducing systematic positive bias that is eliminated with the d8 compound's larger mass separation.

LC-MS/MS quantification stable isotope dilution isotopologue cross-talk internal standard selection

Deuterium Retention Stability: >95% Isotopic Integrity Under Physiological Conditions vs. Exchangeable Deuterium Labels on Competing Compounds

Experimental evidence demonstrates that deuterium retention at the 3,3,4,4-positions of the chroman rings in rac Nebivolol-d8 exceeds 95% over extended periods in aqueous media at physiological pH and temperature [1]. This high retention is attributable to the aliphatic carbon-bound nature of the deuterium labels — positioned on saturated methylene carbons without adjacent acidic or basic catalytic functional groups that could promote H/D back-exchange [2]. In contrast, deuterium atoms placed on heteroatoms (O, N) or at α-positions to carbonyl groups — a common liability in many deuterated internal standards — are susceptible to rapid exchange, which would alter the effective mass difference mid-assay and corrupt quantification [3]. The d8 compound shares the same carbon-bound labeling strategy as the d4 analog, but with double the number of stable deuterium labels, providing proportionally greater mass-spectrometric certainty.

deuterium-hydrogen exchange isotopic integrity positional stability long-term pharmacokinetic studies

Kinetic Isotope Effect Advantage: Reduced Metabolic Degradation Rate via Deuterium Substitution at CYP2D6-Targeted Oxidation Sites

The eight deuterium atoms in rac Nebivolol-d8 are positioned at the 3,3,4,4-methylene sites of both chroman rings — specifically at positions susceptible to oxidative metabolism by the cytochrome P450 CYP2D6 pathway, which is the primary route of nebivolol hepatic clearance [1]. Carbon-deuterium bonds at these sites exhibit bond dissociation energies approximately 1.2 kcal/mol higher than the corresponding C-H bonds, creating a primary kinetic isotope effect that significantly reduces the rate of metabolic oxidation relative to the non-deuterated parent compound [2]. The non-deuterated parent, by contrast, undergoes extensive first-pass CYP2D6 metabolism, with absolute oral bioavailability ranging from 12% to 96% depending on CYP2D6 phenotype [3]. This KIE advantage is structurally additive: 8 deuterium atoms at metabolically relevant positions confer a greater cumulative KIE than the 4 deuterium atoms in Nebivolol-d4.

kinetic isotope effect CYP2D6 metabolism metabolic switching deuterated drug pharmacokinetics

Regulatory Qualification Status: ANDA/DMF-Traceable Reference Standard with Pharmacopeial Bridging vs. Research-Grade d4 Analogs

rac Nebivolol-d8 (as both free base and hydrochloride salt) is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly qualified for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Nebivolol [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP), a qualification explicitly stated by multiple certified suppliers . By contrast, (Rac)-Nebivolol-d4 and (Rac)-Nebivolol-d2,15N are marketed predominantly as research-grade biochemical tools without equivalent supplier-declared ANDA/DMF qualification statements or pharmacopeial bridging documentation on the public record for these specific isotopologues at current review.

ANDA filing DMF submission pharmacopeial traceability reference standard qualification

Lipophilicity and Physicochemical Fidelity: LogP Equivalence to Parent Nebivolol Maintains Identical Extraction Recovery and Ionization Behavior

The logarithm of the partition coefficient (LogP) of rac Nebivolol-d8 Hydrochloride remains essentially identical to that of non-deuterated nebivolol, confirming that lipophilicity, and consequently liquid-liquid or solid-phase extraction behavior, is preserved . This is a fundamental requirement for a valid SIL-IS: the internal standard must partition identically to the analyte during sample preparation to accurately correct for extraction losses [1]. The van der Waals radius of deuterium is virtually identical to that of protium, and the molecular architecture is unchanged, ensuring co-elution under reversed-phase chromatographic conditions [2]. In contrast, published nebivolol bioanalytical methods that employ structurally distinct internal standards such as tramadol or amlodipine have reported differential extraction recoveries (e.g., nebivolol recovery 73.4 ± 3.7% vs. tamsulosin IS recovery 72.1 ± 2.0%) and acknowledged that 'a better choice of IS for nebivolol would be a stable isotope-labeled analog' [3].

LogP preservation extraction recovery ionization efficiency matrix effect correction

Isotopic Enrichment Specification: Minimum 98% ²H for Nebivolol-d8 vs. Variable d4 Enrichment Across Supplier Batches

rac Nebivolol-d8 Hydrochloride is consistently supplied with a minimum isotopic enrichment specification of 98% ²H, as attested by multiple independent certified reference standard suppliers . The companion chromatographic purity specification is also ≥98% [1]. In the context of isotope dilution mass spectrometry, residual unlabeled material in the internal standard contributes directly to the analyte signal, introducing a systematic positive bias that must be mathematically corrected if it exceeds approximately 2% of the IS concentration [2]. An enrichment of ≥98% ensures that the unlabeled fraction is ≤2%, keeping the bias within acceptable correction limits. By contrast, the Nebivolol-d4 isotopologue is available from multiple suppliers with varying enrichment specifications, and some product listings indicate ≥99% deuterated forms across d1-d4 collectively rather than exclusively as the homogeneous d4 species, introducing batch-dependent variability that complicates method transfer .

isotopic enrichment batch consistency certificate of analysis isotopologue purity

Prioritized Application Scenarios for rac Nebivolol-d8 Hydrochloride Based on Quantitative Differentiation Evidence


Isotope Dilution LC-MS/MS Absolute Quantification of Nebivolol in Human Plasma for GLP Pharmacokinetic Studies

For regulated bioequivalence and pharmacokinetic studies requiring FDA/EMA-compliant method validation, rac Nebivolol-d8 Hydrochloride provides the +8 Da mass shift necessary to eliminate natural-abundance isotopologue cross-talk from the target analyte [1]. This directly addresses the limitation identified in published methods using non-SIL alternatives such as tramadol, where the absence of a stable-isotope internal standard was acknowledged as a methodological weakness [2]. The >95% deuterium retention at physiological conditions ensures calibration curve linearity is maintained across multi-day sample batches [3].

CYP2D6 Pharmacogenetic Metabolic Fate Studies Leveraging the Kinetic Isotope Effect

The strategic placement of eight deuterium atoms at the 3,3,4,4-methylene positions — the primary sites of oxidative metabolism by CYP2D6 — creates a cumulative kinetic isotope effect (C-D bond strength ~1.2 kcal/mol higher than C-H) that slows metabolic degradation relative to unlabeled nebivolol [1]. This permits researchers studying CYP2D6 extensive vs. poor metabolizer phenotypes to track parent drug disposition with reduced interference from rapidly formed oxidative metabolites, a capability not available with the d4 isotopologue which bears only four deuterium labels at the same positions [2].

ANDA Submission Bioanalytical Method Validation with Pharmacopeial Traceability

When preparing an Abbreviated New Drug Application (ANDA) for generic nebivolol tablets, the analytical method must employ a reference standard with traceability to USP or EP pharmacopeial standards. rac Nebivolol-d8 Hydrochloride is explicitly qualified by certified reference material suppliers for ANDA/DMF applications with pharmacopeial bridging documentation [1]. This regulatory qualification status distinguishes it from the d4 and d2,15N analogs, which are marketed as research biochemical tools without equivalent supplier-declared ANDA qualification language [2].

Long-Term (48–72 h) Pharmacokinetic Sampling Studies Requiring Guaranteed Isotopic Integrity

For clinical pharmacokinetic studies with extended post-dose sampling periods (e.g., 48 h after a single 10 mg oral dose, where l-nebivolol AUC₀₋∞ was 9.4 ng·h/mL and d-nebivolol was 4.7 ng·h/mL [1]), the demonstrated >95% deuterium retention at the carbon-bound methylene positions over extended incubation at physiological pH ensures that the internal standard correction factor remains valid across all analytical batches [2]. This performance cannot be guaranteed with deuterated IS that place labels on exchangeable heteroatom positions, where label loss may go undetected until post-study data review [3].

Quote Request

Request a Quote for rac Nebivolol-d8 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.